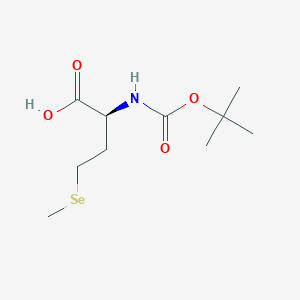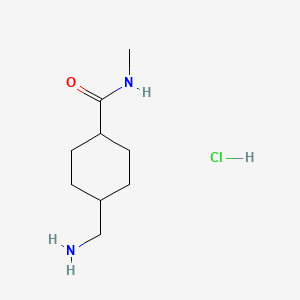
Seblaen
描述
准备方法
Synthetic Routes and Reaction Conditions
Seblaen is synthesized through a series of chemical reactions involving the starting material trans-4-(aminomethyl)cyclohexanecarboxamide. The synthesis involves the methylation of the amine group, followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of a methylating agent such as methyl iodide or dimethyl sulfate, and the reaction is carried out in an appropriate solvent like methanol or ethanol under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Seblaen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Seblaen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of dry skin and other dermatological conditions.
Industry: Used in the formulation of skincare products due to its ability to improve skin barrier function and texture.
作用机制
Seblaen exerts its effects by inhibiting the activation of urokinase-type plasminogen activator (uPA) in the stratum corneum of the skin. This inhibition prevents the breakdown of the skin barrier, thereby reducing transepidermal water loss and improving skin texture . The molecular targets involved include the pro-uPA and its interaction with the insoluble components of the stratum corneum.
相似化合物的比较
Seblaen is unique compared to other similar compounds due to its specific mechanism of action and its effectiveness in improving skin barrier function. Similar compounds include:
N-methyl-trans-4-(aminomethyl)cyclohexanecarboxamide: The parent compound of this compound.
Flavonoids: A class of compounds with similar biological activities but different structures and mechanisms of action.
This compound stands out due to its targeted inhibition of uPA activation, which is not a common feature among other flavonoids or related compounds.
属性
IUPAC Name |
4-(aminomethyl)-N-methylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDDEWZGNWUGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38697-94-8 | |
| Record name | Methyl aminomethylcyclohexane carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL AMINOMETHYLCYCLOHEXANE CARBOXAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV6O50F5CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Seblaen interact with its target to produce its effects on the skin?
A1: this compound targets the plasminogen activation system within the stratum corneum (SC), the outermost layer of the skin. Specifically, it inhibits the activation of prourokinase-type plasminogen activator (pro-uPA) []. This activation is thought to be triggered after barrier disruption and contributes to the processes leading to dry skin. This compound achieves this by physically interacting with and inhibiting the binding of pro-uPA to insoluble components of the SC homogenate. By suppressing pro-uPA activation, this compound helps to maintain the skin's barrier function and prevent moisture loss, ultimately improving skin hydration and texture.
Q2: What is the evidence that this compound is effective in improving dry skin?
A2: The research on this compound includes in vitro studies and a double-masked clinical trial. In the lab, this compound was shown to inhibit the interaction between pro-uPA and components of the SC, effectively suppressing pro-uPA activation []. This suggests its potential to prevent barrier disruption. Furthermore, a clinical trial involving 40 volunteers with dry skin demonstrated that daily application of a lotion containing this compound for 4 weeks significantly suppressed transepidermal water loss (TEWL) and improved skin texture compared to a control lotion without this compound []. This provides evidence for its efficacy in a real-world setting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)
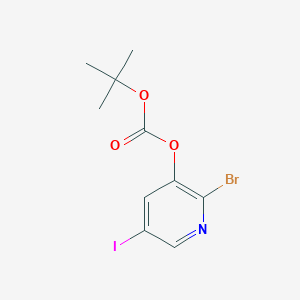
![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)
![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
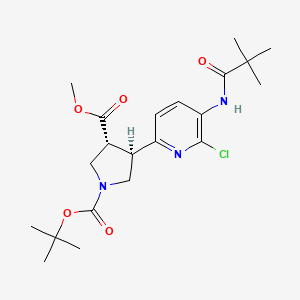
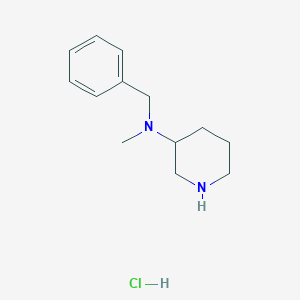

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
